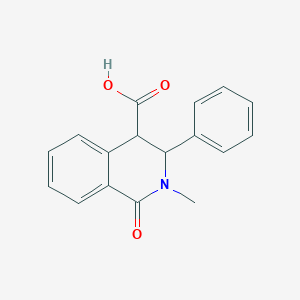

2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

CAS No.: 943115-55-7

Cat. No.: VC8155611

Molecular Formula: C17H15NO3

Molecular Weight: 281.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 943115-55-7 |

|---|---|

| Molecular Formula | C17H15NO3 |

| Molecular Weight | 281.3 g/mol |

| IUPAC Name | 2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C17H15NO3/c1-18-15(11-7-3-2-4-8-11)14(17(20)21)12-9-5-6-10-13(12)16(18)19/h2-10,14-15H,1H3,(H,20,21) |

| Standard InChI Key | BLTJXHMXPMPPBX-UHFFFAOYSA-N |

| SMILES | CN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC=CC=C3 |

| Canonical SMILES | CN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

The compound’s IUPAC name, 2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid, reflects its bicyclic core comprising a partially saturated isoquinoline system. Key structural attributes include:

-

Molecular Formula: C₁₇H₁₅NO₃

-

Stereoisomerism: The (3S,4S) stereoisomer (CAS: 60734-32-9) is a documented variant, highlighting the compound’s chiral centers at positions 3 and 4 .

Table 1: Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 943115-55-7 | |

| SMILES | CN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC=CC=C3 | |

| InChI Key | BLTJXHMXPMPPBX-UHFFFAOYSA-N | |

| XLogP3 | 2.4 (Predicted) |

The crystal structure of a fluorinated analog (C₂₃H₁₈FNO₄) reveals a cis conformation between the fluorine atom and methine hydrogen, with the piperidine ring adopting a screw-boat conformation . Hydrogen bonding networks (O—H⋯O and C—H⋯F) stabilize the lattice, suggesting similar intermolecular interactions in the parent compound .

Synthesis and Stereochemical Control

Traditional and Modern Synthetic Routes

Synthesis of THIQ derivatives typically employs classical methods such as the Pictet-Spengler and Bischler-Napieralski reactions, which facilitate cyclization of β-arylethylamines with carbonyl compounds . For 2-methyl-1-oxo-3-phenyl-THIQ-4-carboxylic acid, modern strategies include:

-

Castagnoli–Cushman Reaction: Condensation of homophthalic anhydride with imines (e.g., 4-methoxybenzaldehyde-aniline adducts) under acidic conditions, followed by epimerization to isolate trans-diastereomers .

-

Fluorination via LiHMDS/NFSI: Stereospecific introduction of fluorine at position 4 using lithium hexamethyldisilazide (LiHMDS) and N-fluorobenzenesulfonimide (NFSI) .

Table 2: Representative Synthesis Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Imine Formation | 4-Methoxybenzaldehyde + Aniline in EtOH | 92 |

| Cyclization | Homophthalic anhydride + Imine in HOAc | 55 |

| Fluorination | LiHMDS, NFSI in THF | 62 |

| Deprotection | H₃PO₄ in CH₃CN | 36 |

Stereochemical Considerations

Diastereomeric ratios (cis/trans) are influenced by reaction pH and temperature. Alkaline conditions (e.g., 8 M NaOH) favor thermodynamic trans products, while kinetic control under acidic conditions yields cis isomers . Proton coupling constants (J = 1.5–6.0 Hz) between H-3 and H-4 serve as NMR markers for stereochemical assignment .

| Parameter | Value | Source |

|---|---|---|

| Skin Irritation | Category 2 | |

| Acute Oral Toxicity | LD₅₀ > 2000 mg/kg (Rat) | |

| Storage | Room temperature, inert atmosphere |

Stereoisomerism and Pharmacological Implications

The (3S,4S) stereoisomer (CAS: 60734-32-9) demonstrates distinct physicochemical properties, including altered solubility and hydrogen-bonding capacity . Such differences may influence pharmacokinetic profiles, as seen in fluorinated analogs where cis conformers exhibit enhanced crystallinity and metabolic stability .

Applications in Medicinal Chemistry

Scaffold for Drug Discovery

The THIQ core is a privileged structure in CNS drug development, with analogs targeting:

-

Neurodegenerative Diseases: Dopamine receptor modulation for Parkinson’s therapy .

-

Anticancer Agents: Topoisomerase inhibition and apoptosis induction .

Structure-Activity Relationship (SAR) Insights

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume